molecular formula C15H12Cl2N2OS B2474448 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 337924-53-5

2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

Cat. No. B2474448
CAS RN: 337924-53-5
M. Wt: 339.23
InChI Key: CBIBZRVAHFLFBP-VXLYETTFSA-N
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Description

“2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile” is a chemical compound with the CAS Number: 337924-53-5 . It has a molecular weight of 339.24 and its IUPAC name is (5- { (1E)-N- [ (2,3-dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12Cl2N2OS/c1-10(14-6-5-12(21-14)7-8-18)19-20-9-11-3-2-4-13(16)15(11)17/h2-6,19H,1,7,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 339.24 . The InChI code provides information about its molecular structure .

Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • Antimicrobial Activity: Researchers have explored the antimicrobial potential of this compound. Its unique structure may inhibit bacterial or fungal growth, making it a candidate for novel antibiotics or antifungal agents.
    • Anti-inflammatory Properties : Investigating its anti-inflammatory effects could lead to the development of new drugs for inflammatory diseases .

    Materials Science and Organic Electronics

    • Semiconducting Properties : Due to its thiophene-based structure, 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile may serve as a semiconducting material in organic electronic devices like organic field-effect transistors (OFETs) or solar cells .
  • Agrochemical Research Pesticide Development: Investigating its pesticidal activity against pests and pathogens could lead to the creation of environmentally friendly pesticides.
  • Environmental Chemistry

    • Degradation Studies : Researchers may study its fate in the environment, including its degradation pathways and potential impact on ecosystems .

    Coordination Chemistry

    • Metal Complexes : The compound’s functional groups (such as the nitrile group) can coordinate with metal ions. Researchers might explore its behavior in metal complexes for catalysis or other applications .

    Pharmacokinetics and Metabolism Studies

    • Bioavailability and Metabolism : Investigating how the compound is absorbed, distributed, metabolized, and excreted in living organisms is crucial for drug development .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-[5-[(E)-N-[(2,3-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-10(14-6-5-12(21-14)7-8-18)19-20-9-11-3-2-4-13(16)15(11)17/h2-6H,7,9H2,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIBZRVAHFLFBP-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C(=CC=C1)Cl)Cl)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=C(C(=CC=C1)Cl)Cl)/C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

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